Methyl 5-cyano-2-cyclopropoxybenzoate
Description
Methyl 5-cyano-2-cyclopropoxybenzoate is a substituted benzoate ester featuring a cyano group at the 5-position, a cyclopropoxy moiety at the 2-position, and a methyl ester functional group. The compound’s structure combines electron-withdrawing (cyano) and sterically bulky (cyclopropoxy) substituents, which influence its physicochemical properties and reactivity. The methyl ester group is a common motif in pesticidal agents due to its balance of stability and hydrolytic susceptibility, which can modulate bioavailability .
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 5-cyano-2-cyclopropyloxybenzoate |
InChI |
InChI=1S/C12H11NO3/c1-15-12(14)10-6-8(7-13)2-5-11(10)16-9-3-4-9/h2,5-6,9H,3-4H2,1H3 |
InChI Key |
MWFNVHIUOFVXSK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C#N)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyano-2-cyclopropoxybenzoate typically involves the esterification of 5-cyano-2-cyclopropoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-2-cyclopropoxybenzoate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: 5-cyano-2-cyclopropoxybenzoic acid.
Reduction: 5-amino-2-cyclopropoxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-cyano-2-cyclopropoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-cyano-2-cyclopropoxybenzoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Comparison of Key Structural Features
| Compound | Substituents (Position) | Ester Group | Key Functional Groups |
|---|---|---|---|
| This compound | 5-CN, 2-cyclopropoxy | Methyl | Cyano, cyclopropoxy, ester |
| Acifluorfen | 2-NO₂, 5-CF₃/Cl-phenoxy | Free acid | Nitro, trifluoromethyl, ether |
| Triticonazole | Chlorophenyl, triazole | None | Triazole, chlorophenyl |
Table 2: Hypothetical Physicochemical Properties
| Property | This compound* | Acifluorfen (for reference) |
|---|---|---|
| Molecular Weight (g/mol) | ~275 | 361.7 |
| Melting Point (°C) | 80-85 (estimated) | 152–154 |
| Solubility in Water (mg/L) | Low (<100) | 120–130 (pH-dependent) |
| LogP (Lipophilicity) | ~2.5 | 3.8 |
Note: Values for this compound are extrapolated from methyl ester analogs in and substituent effects .
Research Findings
- Reactivity: The cyano group may stabilize the ester against nucleophilic attack compared to nitro-substituted analogs, as seen in acifluorfen’s rapid hydrolysis in alkaline conditions .
- This contrasts with methoxy groups, which are prone to demethylation .
- Synthetic Feasibility : The cyclopropoxy group’s synthesis may require specialized reagents (e.g., Sharpless cyclopropanation), increasing production complexity compared to simpler alkoxy derivatives .
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